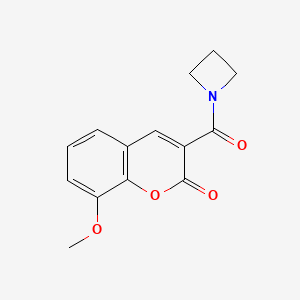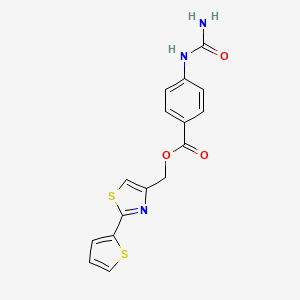![molecular formula C18H20N2O3S B7519574 N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)
N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as DQ-1 and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide involves the inhibition of certain enzymes and pathways that are involved in various cellular processes. It can inhibit the activity of histone deacetylases, which are involved in regulating gene expression, and can also inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit angiogenesis, or the formation of new blood vessels. In addition, it can reduce inflammation and oxidative stress, which are involved in many diseases.
实验室实验的优点和局限性
One advantage of using N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted effects. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in experiments.
未来方向
There are several future directions for research on N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide. One direction is to further study its potential applications in cancer research, including its use in combination with other drugs. Another direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to understand its mechanism of action and potential side effects.
合成方法
The synthesis method of N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide involves several steps, including the condensation of 4-methylbenzene-1-sulfonyl chloride with 3-aminoquinoline, followed by the addition of acetic anhydride and hydrolysis to obtain the final product.
科学研究应用
N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In addition, it has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease, as it can protect neurons from oxidative stress and inflammation.
属性
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-9-10-16(19-14(2)21)12-18(13)24(22,23)20-11-5-7-15-6-3-4-8-17(15)20/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWQYVKMNJTMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)

![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)


![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)



![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)